![molecular formula C17H24N4O6S B14583492 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine CAS No. 61280-42-0](/img/structure/B14583492.png)
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a peptide chain consisting of L-alanine, L-leucine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine typically involves the coupling of the peptide chain with the nitrophenylsulfanyl group. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The peptide chain can facilitate the compound’s entry into cells and its interaction with intracellular targets. The sulfanyl group may also play a role in redox reactions within the cell .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is unique due to its specific peptide sequence and the presence of both nitrophenyl and sulfanyl groups. This combination of functional groups and peptide chain length can result in distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61280-42-0 |
|---|---|
Molecular Formula |
C17H24N4O6S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N4O6S/c1-10(2)8-12(17(25)18-9-15(22)23)19-16(24)11(3)20-28-14-7-5-4-6-13(14)21(26)27/h4-7,10-12,20H,8-9H2,1-3H3,(H,18,25)(H,19,24)(H,22,23)/t11-,12-/m0/s1 |
InChI Key |
IQNZGGURNPSOLN-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



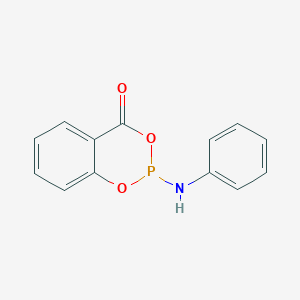
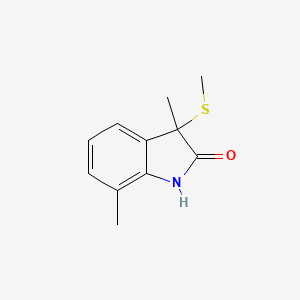

![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
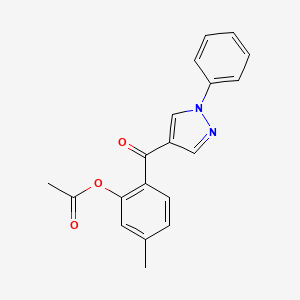
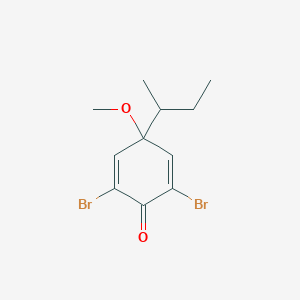
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)

![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
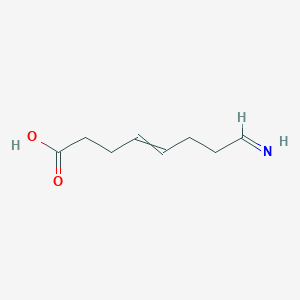
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
